In-Depth Technical Guide: Methyl 2,3-dimethylbenzoate (CAS: 15012-36-9)
In-Depth Technical Guide: Methyl 2,3-dimethylbenzoate (CAS: 15012-36-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dimethylbenzoate is an aromatic ester that serves as a key intermediate in organic synthesis. Its chemical structure, featuring a benzene ring substituted with two adjacent methyl groups and a methyl ester, makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in the development of therapeutic agents, with a focus on its role as a precursor to compounds targeting neurodegenerative diseases.
Chemical and Physical Properties
Methyl 2,3-dimethylbenzoate is a colorless liquid at room temperature. It is characterized by the following properties:
| Property | Value | Source(s) |
| CAS Number | 15012-36-9 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Boiling Point | 104-105 °C at 12 mmHg | |
| Density | 1.027 g/cm³ | |
| Solubility | Poorly soluble in water; miscible with organic solvents like ether and methanol. | [2][3] |
| Refractive Index | n20/D 1.516 (lit.) |
Spectroscopic Data
The structural identification of Methyl 2,3-dimethylbenzoate is confirmed through various spectroscopic techniques.
| Spectroscopy | Data | Source(s) |
| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm): 7.62 (d, 1H), 7.28 (d, 1H), 7.15 (t, 1H), 3.90 (s, 3H, -OCH₃), 2.34 (s, 3H, Ar-CH₃), 2.34 (s, 3H, Ar-CH₃) | [4] |
| ¹³C-NMR | Data not explicitly available in the searched resources. | |
| Infrared (IR) | Data not explicitly available in the searched resources. Characteristic peaks would be expected around 1720 cm⁻¹ (C=O stretch of ester) and in the aromatic C-H and C=C stretching regions. | |
| Mass Spectrometry (MS) | m/z Top Peak: 133; 2nd Highest: 132; 3rd Highest: 105 | [1] |
Synthesis and Experimental Protocols
Methyl 2,3-dimethylbenzoate is primarily synthesized through the esterification of its corresponding carboxylic acid, 2,3-dimethylbenzoic acid.
Synthesis of 2,3-Dimethylbenzoic Acid (Precursor)
A common method for the synthesis of 2,3-dimethylbenzoic acid is the carbonation of a Grignard reagent derived from an appropriately substituted bromobenzene.
Experimental Protocol: Grignard Carbonation
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq). Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous diethyl ether through the dropping funnel. Maintain a gentle reflux throughout the addition. After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
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Carbonation: Crush dry ice into a fine powder and place it in a separate large beaker. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with constant stirring. A vigorous reaction will occur. Allow the excess dry ice to sublime.
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Work-up: To the resulting viscous mass, slowly add a cold dilute solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic and all solids have dissolved. This step protonates the carboxylate salt to form the carboxylic acid.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield crude 2,3-dimethylbenzoic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of Methyl 2,3-dimethylbenzoate
The most common and straightforward method for the synthesis of Methyl 2,3-dimethylbenzoate is the Fischer esterification of 2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
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Reaction Setup: In a round-bottomed flask, dissolve 2,3-dimethylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).[5]
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.[5]
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Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing water.
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Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[5]
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Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude Methyl 2,3-dimethylbenzoate.
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Purification: The crude product can be purified by distillation under reduced pressure to yield the pure ester.[5][6]
Applications in Drug Development
Methyl 2,3-dimethylbenzoate is a valuable intermediate in the synthesis of various biologically active compounds. A significant application is its use as a precursor for the synthesis of aminoalkylbenzoic acid derivatives, which are being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.[4]
Synthetic Pathway to Potential Therapeutic Agents
The synthesis of these potential therapeutic agents often involves a multi-step process starting from Methyl 2,3-dimethylbenzoate. A generalized workflow is depicted below.
Caption: Synthetic route from Methyl 2,3-dimethylbenzoate to therapeutic candidates.
Mechanism of Action of Downstream Derivatives in Neurodegenerative Diseases
Derivatives of aminoalkylbenzoic acids synthesized from Methyl 2,3-dimethylbenzoate have shown potential as inhibitors of key enzymes implicated in the pathology of Alzheimer's disease, namely acetylcholinesterase (AChE) and carbonic anhydrase (CA).[7][8]
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Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, these derivatives can increase the levels of acetylcholine, thereby improving cholinergic neurotransmission and potentially alleviating cognitive symptoms.[9][10]
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Carbonic Anhydrase (CA) Inhibition: While the role of carbonic anhydrase in Alzheimer's disease is less established, certain isoforms are believed to be involved in pH regulation and neuronal function. Inhibition of specific CA isoforms may offer a novel therapeutic strategy.[7][11]
The diagram below illustrates the inhibitory action of these derivatives on their target enzymes.
Caption: Inhibition of AChE and CA by synthesized derivatives.
Safety and Handling
Methyl 2,3-dimethylbenzoate is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Methyl 2,3-dimethylbenzoate is a versatile and important chemical intermediate. Its straightforward synthesis and the potential for its derivatives to act as inhibitors of enzymes relevant to neurodegenerative diseases make it a compound of significant interest to researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for scientists working in this field.
References
- 1. Methyl 2,3-dimethylbenzoate | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. Methyl benzoate [himedialabs.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
